molecular formula C9H12O4 B13779939 Penta-1,3-diene-2,4-diyl diacetate CAS No. 85168-92-9

Penta-1,3-diene-2,4-diyl diacetate

Cat. No.: B13779939
CAS No.: 85168-92-9
M. Wt: 184.19 g/mol
InChI Key: RMIPQXDTFKIELU-CLTKARDFSA-N
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Description

Penta-1,3-diene-2,4-diyl diacetate: is an organic compound with the molecular formula C9H12O4 It is a derivative of penta-1,3-diene, where the hydrogen atoms at positions 2 and 4 are replaced by acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Penta-1,3-diene-2,4-diyl diacetate can be synthesized through the acetylation of penta-1,3-diene-2,4-diol. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Penta-1,3-diene-2,4-diyl diacetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diacids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetate groups back to hydroxyl groups, yielding penta-1,3-diene-2,4-diol.

    Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Diacids or other oxidized derivatives.

    Reduction: Penta-1,3-diene-2,4-diol.

    Substitution: Compounds with new functional groups replacing the acetate groups.

Scientific Research Applications

Chemistry: Penta-1,3-diene-2,4-diyl diacetate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and polymers.

Biology and Medicine: The compound’s derivatives have been studied for their potential antiviral and antibacterial activities. Research has shown that certain derivatives exhibit significant activity against pathogens like tobacco mosaic virus (TMV) and various bacteria .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer production .

Mechanism of Action

The mechanism of action of penta-1,3-diene-2,4-diyl diacetate and its derivatives involves interactions with specific molecular targets. For instance, certain derivatives bind to the coat protein of TMV, inhibiting its ability to infect plants. This binding is facilitated by specific interactions between the compound and amino acid residues in the protein .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual acetate groups, which impart distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

CAS No.

85168-92-9

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

(Z)-3-methyl-5-methylidenehept-3-enedioic acid

InChI

InChI=1S/C9H12O4/c1-6(4-8(10)11)3-7(2)5-9(12)13/h3H,1,4-5H2,2H3,(H,10,11)(H,12,13)/b7-3-

InChI Key

RMIPQXDTFKIELU-CLTKARDFSA-N

Isomeric SMILES

C/C(=C/C(=C)CC(=O)O)/CC(=O)O

Canonical SMILES

CC(=CC(=C)CC(=O)O)CC(=O)O

Origin of Product

United States

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